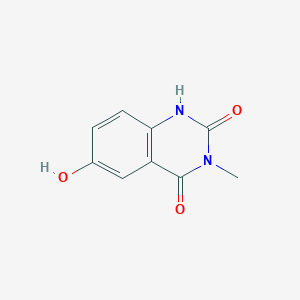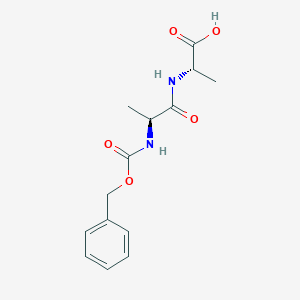
Z-Ala-ala-OH
説明
Z-Ala-ala-OH, also known as Z-Alanyl-alanine, is a dipeptide composed of two alanine amino acids linked together with a benzyloxycarbonyl (Z) protecting group on the amino end. This compound is not directly discussed in the provided papers, but the papers do provide insights into related zinc compounds and their properties, which could be tangentially relevant to understanding the behavior of Z-Ala-ala-OH in various contexts.
Synthesis Analysis
The synthesis of Zn-based compounds is a common theme in the provided papers. For instance, nano-sized Zn(OH)2 was synthesized using the co-precipitation method, which could be a relevant technique for the synthesis of Z-Ala-ala-OH if zinc ions were to be incorporated into the dipeptide structure . Additionally, a Zn(II) coordination polymer was synthesized and structurally characterized, showing the versatility of zinc in forming complex structures . These methods could potentially be adapted for the synthesis of Z-Ala-ala-OH complexes with zinc.
Molecular Structure Analysis
The molecular structure of Z-Ala-ala-OH would consist of a linear peptide bond formation between two alanine molecules. The papers discuss various zinc compounds with different coordination environments and molecular structures, such as Zn(O3PCH2OH) with a microporous structure and NaZnSiO(3)OH with a chiral zincosilicate framework . These studies highlight the diverse structural possibilities when zinc is involved, which could influence the structure of Z-Ala-ala-OH if zinc were to be incorporated.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of Z-Ala-ala-OH, but they do provide information on the reactivity of zinc compounds. For example, the transformation of ZnSn(OH)6 to ZnSnO3 involves a change from polycrystalline to amorphous phase due to the formation of oxygen vacancies . This kind of reactivity could be relevant if Z-Ala-ala-OH were to undergo reactions involving zinc or other metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Zn-based compounds are well-documented in the papers. Zn(OH)2 exhibits abnormal yellow luminescence, which is a unique optical property . The thermal and physical properties of ZrO2–AlO(OH) nanopowders synthesized by microwave hydrothermal synthesis are influenced by their chemical composition . These insights into the properties of zinc compounds could provide a background for understanding the properties of Z-Ala-ala-OH, especially if it interacts with zinc ions.
科学的研究の応用
-
Peptide Synthesis
-
Formation of Microtubes
- Z-Ala-Ala-OH has been used as a building block for the formation of orthorhombic microtubes .
- The dipeptide is protected with a benzyl-oxycarbonyl (Z) group at the N-terminus. The protected dipeptide forms hollow microtubes with orthorhombic symmetry upon evaporation on glass surfaces .
- The results of this application could lead to the development of novel biomaterials and expand the library of available building blocks for microtechnological applications .
-
Photodynamic Therapy
- Z-Ala-Ala-OH, as a form of ALA-based prodrug, has been used in photodynamic therapy .
- Photodynamic therapy is a clinically approved modality involving the combination of a photosensitizer (PS) and molecule oxygen to produce cytotoxic reactive oxygen species (ROSs), primarily singlet oxygen (1O2), thereby inducing cell death .
- The emerging nanotechnology is expected to address these limitations and thus improve the therapeutic outcomes .
-
Plant Growth Regulation
- Z-Ala-Ala-OH, as a form of 5-aminolevulinic acid (ALA), has been shown to enhance plant growth under abiotic stress .
- As a metabolic intermediate in higher plants, ALA is a precursor of all tetrapyrroles such as chlorophyll, heme and siroheme .
- Exogenous application of ALA can enhance some key physiological and biochemical processes in plants such as photosynthesis, nutrient uptake, antioxidant characteristics and osmotic equilibrium .
-
Hydrogen Generation
- Z-Ala-Ala-OH, as a form of ALA-based prodrug, has been used in hydrogen generation .
- This research investigated the high catalytic activity of different crystalline phases of Al (OH)3 nano-particles (NPs) for hydrogen generation from the Al/water reaction .
- The use of urea makes the synthesized Al (OH)3 catalyst a nitrogen-containing material . Remarkably, the introduction of urea can considerably accelerate hydrogen production .
-
Nanocellulose Production
- Z-Ala-Ala-OH, as a form of ALA-based prodrug, has been used in the production of nanocellulose .
- Nanocellulose materials have gained growing interests owing to their attractive and excellent characteristics such as abundance, high aspect ratio, better mechanical properties, renewability, and biocompatibility .
- The abundant hydroxyl functional groups allow a wide range of functionalizations via chemical reactions, leading to developing various materials with tunable features .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9(12(17)15-10(2)13(18)19)16-14(20)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17)(H,16,20)(H,18,19)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGCVTHXXTVYIP-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-ala-OH | |
CAS RN |
16012-70-7 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16012-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-alanyl(benzyloxycarbonyl)-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



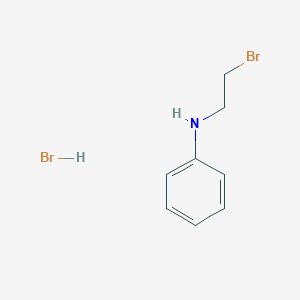
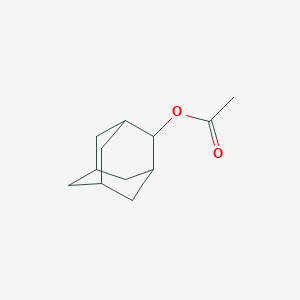
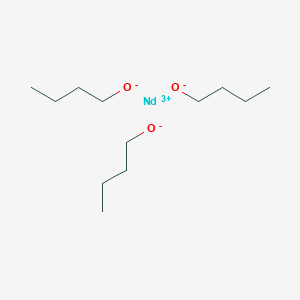
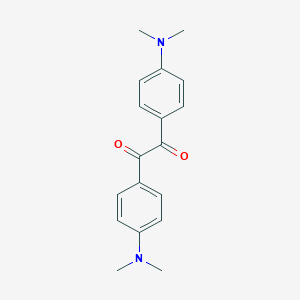

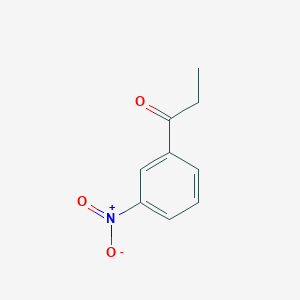
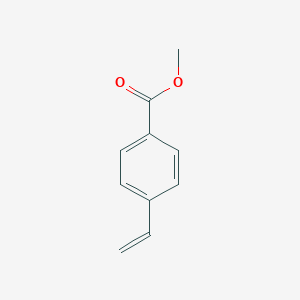
![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)
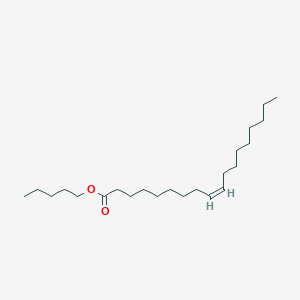
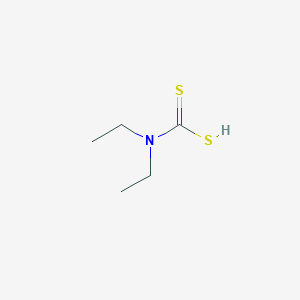
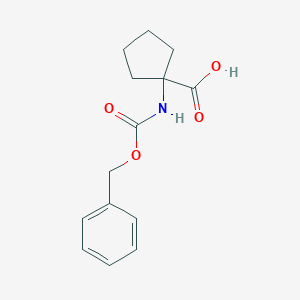
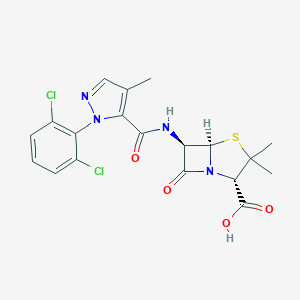
![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)
